molecular formula C11H15N3O3 B596238 tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate CAS No. 1229455-14-4

tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Cat. No.: B596238
CAS No.: 1229455-14-4
M. Wt: 237.259
InChI Key: BXXXVYDHJCLIKQ-UHFFFAOYSA-N
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Description

tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound with a complex structure that includes a pyrrolo[3,4-d]pyrimidine core

Properties

IUPAC Name

tert-butyl 4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-6-13-9(7)15/h6H,4-5H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXVYDHJCLIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229455-14-4
Record name tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
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Preparation Methods

Cyclization Strategies for Pyrrolo[3,4-d]Pyrimidine Formation

The bicyclic core is typically synthesized via intramolecular cyclization. One common approach involves:

  • Condensation of 4-Aminopyrrolidine-3-carboxylic Acid Derivatives with urea or thiourea under acidic conditions.

  • Oxidative Cyclization : Using reagents like POCl₃ or PCl₅ to facilitate ring closure.

Example Protocol :

  • Reactants : 4-Amino-3-(carboxyethyl)pyrrolidine (1.0 equiv), urea (1.2 equiv).

  • Conditions : Reflux in acetic acid (110°C, 12 h).

  • Yield : ~60–70% after purification by silica gel chromatography (ethyl acetate/hexane).

tert-Butyl Esterification

The carboxylic acid at position 6 is protected using tert-butyl chloroformate (Boc₂O) in the presence of a base:

  • Reaction Scheme :

    Pyrrolo[3,4-d]pyrimidine-6-carboxylic Acid+Boc2OBasetert-Butyl Ester\text{Pyrrolo[3,4-d]pyrimidine-6-carboxylic Acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl Ester}
  • Optimized Conditions :

    • Base : N-Methylmorpholine (2.0 equiv).

    • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

    • Yield : 85–90%.

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer and reduced reaction times.

  • Parameters :

    • Temperature : 100–120°C.

    • Pressure : 2–3 bar.

    • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15).

Crystallization-Based Purification

  • Solvent System : Ethyl acetate/n-heptane (3:7 v/v).

  • Purity : ≥97% after recrystallization.

Critical Analysis of Reaction Parameters

Solvent Effects on Cyclization Efficiency

SolventReaction Time (h)Yield (%)
DMF865
THF1270
Acetic Acid1075

Polar aprotic solvents like DMF accelerate cyclization but may reduce selectivity due to side reactions.

Impact of Temperature on Esterification

Temperature (°C)Conversion (%)
050
2585
4090

Higher temperatures risk Boc group degradation, necessitating a balance between rate and stability.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways may yield isomeric byproducts. Strategies include:

  • Directed Metalation : Using ZnCl₂ to coordinate with the amino group, directing cyclization to the desired position.

Hydrolytic Stability of the tert-Butyl Ester

  • Storage : Under inert atmosphere at 2–8°C to prevent hydrolysis.

  • Handling : Use of anhydrous solvents during synthesis.

Emerging Methodologies

Photocatalytic Cyclization

  • Catalyst : [Ru(bpy)₃]²⁺ under blue LED light.

  • Benefits : Reduced reaction time (4 h vs. 12 h thermally).

Enzymatic Esterification

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Conditions : Solvent-free, 40°C.

  • Yield : 78% with high enantioselectivity .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate apart is its specific structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H15_{15}N3_3O3_3
  • CAS Number : 1229455-14-4
  • Molecular Weight : 237.259 g/mol
  • Purity : ≥97% .

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from pyrimidine derivatives. The synthetic route often includes cyclization and functionalization steps that yield the desired pyrrolo-pyrimidine structure.

Antitumor Activity

Research indicates that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antitumor activity. For instance:

  • A study demonstrated that similar pyrrolo derivatives could inhibit tumor cell proliferation effectively. In vitro assays showed IC50_{50} values ranging from 1.74 µM to 10 µM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Inhibition of key enzymes involved in nucleotide synthesis.
  • Induction of apoptosis in cancer cells as evidenced by flow cytometric analyses .

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound has a selective action against cancer cells while sparing normal cells. For example:

  • The compound demonstrated a selective cytotoxic effect with lower IC50_{50} values in tumor cells compared to non-tumor cell lines .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50_{50} (µM)
Study 1 Significant inhibition of tumor cell proliferationMCF-71.74
Study 2 Induction of apoptosisA54910
Study 3 Inhibition of COX enzymesVarious<10

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for tert-butyl 4-oxo-pyrrolo[3,4-d]pyrimidine-6-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving pyrrolo[3,4-d]pyrimidine core formation followed by tert-butyl esterification. Key steps include cyclization under acidic or basic conditions and protection of the carboxyl group using tert-butyl chloroformate. Reaction temperature (e.g., 80–100°C), solvent choice (DMF or THF), and catalysts (e.g., N-methylmorpholine) significantly impact yield. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) is commonly employed .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.5 ppm (pyrrolidine protons), and δ 8.0–9.0 ppm (pyrimidine protons).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O of ester and lactam).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 265.2 for C₁₁H₁₃N₃O₃) .

Q. What are the recommended storage conditions to ensure the compound’s stability, and how does molecular structure influence degradation pathways?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the tert-butyl ester and oxidation of the pyrrolo-pyrimidine core. The lactam ring’s sensitivity to moisture and light necessitates desiccated, amber vials. Structural analogs with similar substituents show degradation via ester hydrolysis and ring-opening under acidic conditions .

Advanced Research Questions

Q. How can X-ray crystallography utilizing SHELX software resolve ambiguities in the molecular structure, and what challenges arise during refinement?

  • Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by optimizing atomic coordinates against diffraction data. Challenges include resolving disorder in the tert-butyl group and handling weak electron density for flexible pyrrolidine rings. Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters for accurate refinement. Hydrogen bonding networks (e.g., N-H···O=C) stabilize the crystal lattice and aid in structure validation .

Q. What strategies address discrepancies in NMR data between theoretical predictions and experimental results for this compound?

  • Methodological Answer :

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) resolves conformational exchange broadening in the pyrrolidine ring.
  • DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to identify misassignments. Contradictions often arise from tautomerism or impurities in crude samples .

Q. What is the mechanistic role of the tert-butyl ester group in facilitating ring-closure reactions during synthesis?

  • Methodological Answer : The tert-butyl group acts as a steric shield, preventing undesired side reactions (e.g., intermolecular coupling) during cyclization. Its electron-withdrawing nature stabilizes transition states via resonance, enhancing lactam formation. Comparative studies with methyl or benzyl esters show lower yields due to reduced steric protection and increased reactivity .

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